molecular formula C27H25N3O3S2 B2572643 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide CAS No. 865592-92-3

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide

Katalognummer: B2572643
CAS-Nummer: 865592-92-3
Molekulargewicht: 503.64
InChI-Schlüssel: BOEZLUDLMLEABC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-(N,N-Diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide is a benzothiazole-based compound featuring a diallylsulfamoyl substituent at the 6-position of the benzothiazole ring and a diphenylacetamide moiety at the 2-position. This compound belongs to a class of molecules designed to exploit the benzothiazole core’s pharmacological versatility, particularly in targeting enzymes like VEGFR-2 and CK1 kinases . Its synthesis typically involves coupling reactions between functionalized benzothiazole intermediates and acetamide derivatives under basic conditions, as seen in analogous compounds (e.g., PyBOP-mediated amide bond formation in ).

Computational studies suggest favorable pharmacokinetic properties, including moderate logP values (predicted ~3.5) and acceptable bioavailability scores .

Eigenschaften

IUPAC Name

N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c1-3-17-30(18-4-2)35(32,33)22-15-16-23-24(19-22)34-27(28-23)29-26(31)25(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h3-16,19,25H,1-2,17-18H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZLUDLMLEABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole ring , a diallylsulfamoyl group , and a diphenylacetamide moiety . Its molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of approximately 378.55 g/mol. The intricate structure contributes to its diverse biological activities.

The biological activity of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to cancer cell proliferation or bacterial cell wall synthesis.
  • Receptor Binding : Molecular docking studies suggest that it can bind to specific protein receptors, influencing cellular signaling pathways and modulating inflammatory responses.

Antimicrobial Activity

Research indicates that N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide exhibits significant antimicrobial properties. The mechanism involves:

  • Disruption of bacterial cell wall synthesis
  • Inhibition of key metabolic enzymes in pathogens

Case Study : In vitro studies have demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies:

  • Cell Line Studies : It has shown cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide, it is essential to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamideAntimicrobial and anticancerLacks diallylsulfamoyl group
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamideModerate anticancer activityContains methylsulfonyl group

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Kinase Selectivity : Molecular docking () suggests the diallylsulfamoyl group in the target compound may interact with CK1-specific hydrophobic pockets, whereas nitro groups favor VEGFR-2 binding via hydrogen bonding .
  • SAR Trends : Allyl groups in sulfamoyl substituents (target compound) improve metabolic stability over methyl groups (), as predicted by preADMET tools .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.